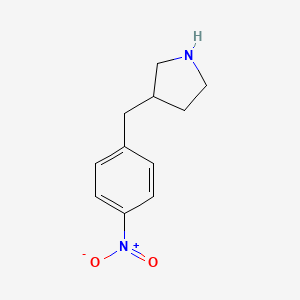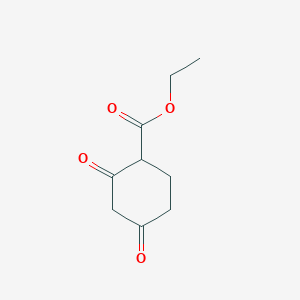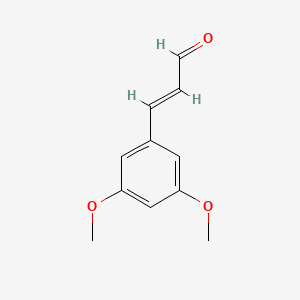
3-(3,5-Dimethoxyphenyl)prop-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dimethoxyphenyl)prop-2-enal is an organic compound with the molecular formula C11H12O4 It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and an aldehyde group attached to a propenyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethoxyphenyl)prop-2-enal typically involves the condensation of 3,5-dimethoxybenzaldehyde with an appropriate reagent to introduce the propenyl chain. One common method is the Claisen-Schmidt condensation, where 3,5-dimethoxybenzaldehyde is reacted with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
3-(3,5-Dimethoxyphenyl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-(3,5-Dimethoxyphenyl)prop-2-enoic acid.
Reduction: 3-(3,5-Dimethoxyphenyl)propan-1-ol.
Substitution: 3-(3,5-Dimethoxy-4-nitrophenyl)prop-2-enal (in the case of nitration).
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has been investigated for its biological activity, including its potential as an antioxidant and its effects on cellular processes.
Medicine: Research has explored its potential therapeutic applications, such as its role in modulating oxidative stress and its anticancer properties.
Industry: It can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 3-(3,5-Dimethoxyphenyl)prop-2-enal involves its interaction with cellular components, leading to various biological effects. One key mechanism is the generation of reactive oxygen species (ROS), which can induce oxidative stress and apoptosis in cancer cells. The compound may target specific molecular pathways involved in cell survival and death, such as the glutathione metabolism pathway. The modulation of gene expression related to oxidative stress and apoptosis is a critical aspect of its mechanism of action.
類似化合物との比較
Similar Compounds
Sinapaldehyde: (E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enal.
Coniferyl aldehyde: 4-Hydroxy-3-methoxycinnamaldehyde.
Cinnamaldehyde: 3-Phenylprop-2-enal.
Uniqueness
3-(3,5-Dimethoxyphenyl)prop-2-enal is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. The methoxy groups can enhance the compound’s stability and solubility, making it a valuable intermediate in synthetic chemistry and a potential candidate for therapeutic applications.
特性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
(E)-3-(3,5-dimethoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C11H12O3/c1-13-10-6-9(4-3-5-12)7-11(8-10)14-2/h3-8H,1-2H3/b4-3+ |
InChIキー |
CINMFLQINIXMBH-ONEGZZNKSA-N |
異性体SMILES |
COC1=CC(=CC(=C1)/C=C/C=O)OC |
正規SMILES |
COC1=CC(=CC(=C1)C=CC=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


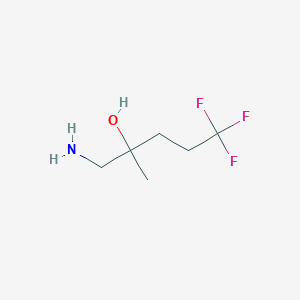
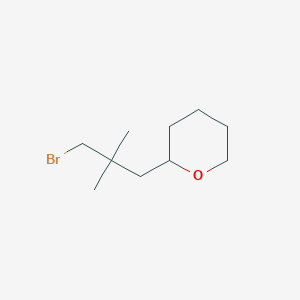
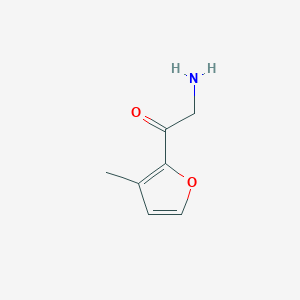

![2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride](/img/structure/B13592509.png)

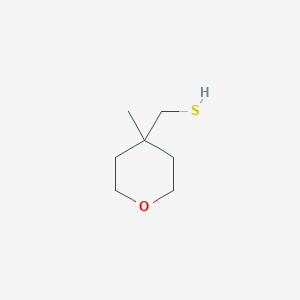
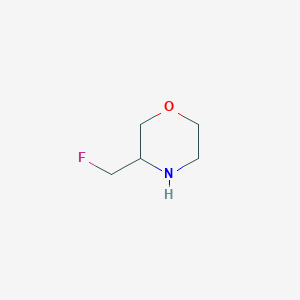
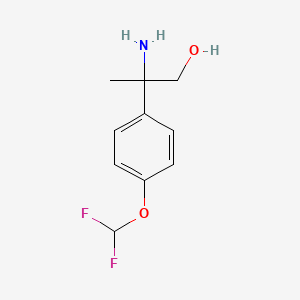
![[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol](/img/structure/B13592539.png)
